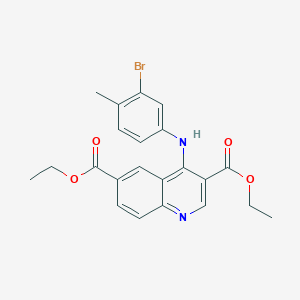![molecular formula C16H14N4O5S B11605656 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11605656.png)
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a nitrobenzaldehyde moiety linked to a benzisothiazole ring system through a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-nitrobenzaldehyde with a hydrazine derivative to form the hydrazone linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Introduction of the Benzisothiazole Ring: The benzisothiazole ring system is introduced through a cyclization reaction involving the hydrazone intermediate. This step may require the use of a strong acid or base as a catalyst and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group or the benzisothiazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include nitrobenzene derivatives or oxidized benzisothiazole compounds.
Reduction: Products may include amine derivatives of the original compound.
Substitution: Products depend on the specific substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Biochemical Probes: It can be used as a probe to study biological pathways and molecular interactions.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzaldehyde Hydrazones: Compounds with similar hydrazone linkages but different substituents on the benzaldehyde or hydrazine moieties.
Benzisothiazole Derivatives: Compounds with variations in the benzisothiazole ring system, such as different substituents or functional groups.
Uniqueness
The uniqueness of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE lies in its combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H14N4O5S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-nitrophenyl)methylideneamino]amino]ethanol |
InChI |
InChI=1S/C16H14N4O5S/c21-9-8-19(17-11-12-4-3-5-13(10-12)20(22)23)16-14-6-1-2-7-15(14)26(24,25)18-16/h1-7,10-11,21H,8-9H2/b17-11+ |
InChI-Schlüssel |
GQPOEWFSHWCQKI-GZTJUZNOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11605575.png)
![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)
![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11605598.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11605604.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)
![N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605609.png)

![6-Imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11605613.png)
![(7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605615.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11605634.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11605637.png)
![3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11605639.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11605644.png)
